molecular formula C16H33NO2 B1141323 Hexadecasphingosine

Hexadecasphingosine

Cat. No.: B1141323
M. Wt: 271.44 g/mol
InChI Key: BTUSGZZCQZACPT-YYZTVXDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Hexadecasphingosine is a secondary metabolite . Secondary metabolites are metabolically or physiologically non-essential metabolites that may serve a role as defense or signaling molecules . In some cases, they are simply molecules that arise from the incomplete metabolism of other secondary metabolites .

Cellular Effects

It is known that Vitamin D receptor (VDR) is a key genetic factor for shaping the host microbiome . Conditional VDR deletion severely changes metabolites specifically produced from carbohydrate, protein, lipid, and bile acid metabolism . The impact of diet was more prominent due to loss of VDR as indicated by the differences in metabolites generated from energy expenditure, tri-carboxylic acid cycle, tocopherol, polyamine metabolism, and bile acids .

Molecular Mechanism

It is known that this compound is a secondary metabolite . Secondary metabolites are metabolically or physiologically non-essential metabolites that may serve a role as defense or signaling molecules .

Temporal Effects in Laboratory Settings

It is known that the impact of diet was more prominent due to loss of VDR as indicated by the differences in metabolites generated from energy expenditure, tri-carboxylic acid cycle, tocopherol, polyamine metabolism, and bile acids .

Dosage Effects in Animal Models

It is known that the impact of diet was more prominent due to loss of VDR as indicated by the differences in metabolites generated from energy expenditure, tri-carboxylic acid cycle, tocopherol, polyamine metabolism, and bile acids .

Metabolic Pathways

It is known that Vitamin D receptor (VDR) is a key genetic factor for shaping the host microbiome . Conditional VDR deletion severely changes metabolites specifically produced from carbohydrate, protein, lipid, and bile acid metabolism .

Transport and Distribution

It is known that Vitamin D receptor (VDR) is a key genetic factor for shaping the host microbiome . Conditional VDR deletion severely changes metabolites specifically produced from carbohydrate, protein, lipid, and bile acid metabolism .

Subcellular Localization

It is known that Vitamin D receptor (VDR) is a key genetic factor for shaping the host microbiome . Conditional VDR deletion severely changes metabolites specifically produced from carbohydrate, protein, lipid, and bile acid metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sphingosine (d16:1) is synthesized through a series of enzymatic reactions. The process begins with the condensation of myristoyl-CoA and serine, catalyzed by serine palmitoyltransferase long-chain base subunit 3 (SPTLC3). This reaction produces 3-ketosphinganine, which is then reduced to dihydrosphingosine. Finally, dihydrosphingosine is desaturated to form sphingosine (d16:1) .

Industrial Production Methods: Industrial production of sphingosine (d16:1) typically involves the extraction and purification of the compound from natural sources, such as animal tissues. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the purity and quality of the final product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Phosphorylation: Sphingosine kinases are the primary enzymes involved in the phosphorylation process.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of sphingosine (d16:1).

Major Products:

Properties

IUPAC Name

(E,2S,3R)-2-aminohexadec-4-ene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)15(17)14-18/h12-13,15-16,18-19H,2-11,14,17H2,1H3/b13-12+/t15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUSGZZCQZACPT-YYZTVXDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC=CC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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